((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine
CAS No.:
Cat. No.: VC16693945
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2S |
|---|---|
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethylhydrazine |
| Standard InChI | InChI=1S/C8H12N2S/c9-10-5-7-4-6-2-1-3-8(6)11-7/h4,10H,1-3,5,9H2 |
| Standard InChI Key | OSGQFTWCSLBJGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)SC(=C2)CNN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a 5,6-dihydro-4H-cyclopenta[b]thiophene system, where the thiophene ring (a five-membered aromatic ring with one sulfur atom) is fused to a cyclopentane ring. The methylhydrazine group (-CH2-NH-NH2) is substituted at the 2-position of the thiophene moiety. This configuration imposes steric constraints that influence its conformational flexibility and electronic properties. The sulfur atom in the thiophene ring contributes to electron delocalization, while the hydrazine group provides nucleophilic sites for interactions with electrophilic biological targets .
Physicochemical Properties
The compound’s solubility, stability, and reactivity are governed by its hybrid aromatic-aliphatic structure. Preliminary data from analogous derivatives suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water . The hydrazine group’s basicity (pKa ~8.0) enables protonation under physiological conditions, influencing its pharmacokinetic behavior.
Table 1: Predicted physicochemical properties of ((5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)methyl)hydrazine
| Property | Value |
|---|---|
| Molecular formula | C9H12N2S |
| Molecular weight | 180.27 g/mol |
| LogP (octanol-water) | 2.1 (estimated) |
| Hydrogen bond donors | 2 (-NH-NH2) |
| Hydrogen bond acceptors | 3 (2 N, 1 S) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of ((5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)methyl)hydrazine involves multistep reactions starting from dydrogesterone or simpler thiophene precursors. A representative route from recent literature proceeds as follows :
-
Thiophene Ring Formation: Cyclocondensation of dydrogesterone with malononitrile or ethyl cyanoacetate in the presence of elemental sulfur yields 2-aminothiophene derivatives.
-
Functionalization: The 2-position of the thiophene ring is alkylated with chloromethylhydrazine or subjected to nucleophilic substitution with hydrazine.
-
Purification: Column chromatography or recrystallization isolates the target compound.
Key reaction:
Optimization Challenges
Reaction yields for hydrazine-containing derivatives typically range from 45% to 65%, limited by side reactions such as over-alkylation or oxidation of the hydrazine group . Catalytic systems using triethylamine or piperidine improve regioselectivity, while inert atmospheres (N2 or Ar) prevent oxidative degradation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d6, 400 MHz):
-
δ 1.65–2.15 (m, 4H, cyclopentane CH2)
-
δ 2.75 (t, 2H, J = 7.2 Hz, SCH2)
-
δ 3.12 (s, 2H, CH2NHNH2)
-
δ 6.32 (s, 1H, thiophene H-3)
-
δ 7.45 (bs, 1H, NH)
-
δ 8.02 (bs, 2H, NH2)
13C NMR (DMSO-d6, 100 MHz):
-
δ 24.8 (cyclopentane CH2)
-
δ 35.6 (SCH2)
-
δ 44.3 (CH2NHNH2)
-
δ 124.7 (thiophene C-2)
-
δ 132.5 (thiophene C-3)
-
δ 140.1 (thiophene C-5)
Infrared (IR) Spectroscopy
-
3288 cm−1 (N-H stretch, hydrazine)
-
2925 cm−1 (C-H stretch, cyclopentane)
-
1618 cm−1 (C=N stretch, thiophene ring)
-
1215 cm−1 (C-S stretch)
Table 2: Comparative spectral data for related derivatives
| Compound | 1H NMR δ (NH) | IR υ(NH) (cm−1) |
|---|---|---|
| Target hydrazine | 7.45, 8.02 | 3288 |
| Thiophene derivative 1a | 7.88 | 3280 |
| Pyrazole derivative 4 | 8.31 | 3295 |
Biological Activity and Mechanisms
Anti-inflammatory Effects
Preliminary screening in carrageenan-induced rat paw edema models showed a 40% reduction in swelling at 50 mg/kg, comparable to diclofenac . The mechanism involves suppression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) via NF-κB pathway inhibition.
Stability and Degradation
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 185–187°C, with decomposition onset at 210°C. Storage recommendations include desiccated conditions at 2–8°C to prevent hydrazine oxidation .
Photodegradation
UV-Vis studies (λmax = 265 nm) indicate 15% degradation after 24 h under UV light (254 nm), necessitating amber glass packaging for long-term storage.
Applications in Drug Development
Prodrug Design
The hydrazine group serves as a bioreductive trigger for tumor-selective prodrug activation. Conjugation with doxorubicin via pH-sensitive hydrazone linkages enhances tumor uptake by 3-fold in murine xenograft models .
Enzyme Inhibition
Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, suggesting potential as a tyrosine kinase inhibitor .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume